molecular formula C14H12N4O3 B2483456 (Z)-N'-(1-(4-nitrophenyl)ethylidene)isonicotinohydrazide CAS No. 126829-33-2

(Z)-N'-(1-(4-nitrophenyl)ethylidene)isonicotinohydrazide

Cat. No.: B2483456
CAS No.: 126829-33-2
M. Wt: 284.275
InChI Key: ZDHZAWSWTRADET-YBEGLDIGSA-N
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Description

(Z)-N'-(1-(4-Nitrophenyl)ethylidene)isonicotinohydrazide (CAS 126829-33-2) is a synthetic hydrazone derivative with significant promise in biochemical and pharmacological research, particularly in oncology and medical mycology. This compound has been identified as a potent inhibitor of Aurora-A kinase, a serine/threonine protein kinase that is an essential regulator of cell cycle progression and is overexpressed in a wide range of human cancers . In vitro studies demonstrate that this compound exhibits potent cytotoxicity, with IC50 values in the sub-micromolar range against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines, showing comparable efficacy to known standard compounds . Its mechanism of action in oncology is attributed to binding the ATP-binding site of Aurora-A kinase, disrupting mitotic processes and leading to the inhibition of cancer cell proliferation . Concurrently, this isonicotinohydrazide derivative has also shown robust in vitro antifungal activity against the dimorphic fungus Histoplasma capsulatum var. capsulatum . Research indicates that the compound is effective against both the planktonic and biofilm forms of the fungus and acts by reducing cellular ergosterol content and compromising membrane integrity . Furthermore, studies have reported a synergistic effect when this hydrazone is used in combination with amphotericin B, enhancing its inhibitory effect against mature fungal biofilms and presenting a potential strategy for combination therapy . With its dual research applications as a targeted kinase inhibitor and an antifungal agent with a defined mechanism, this compound serves as a valuable chemical probe for investigating disease pathways and developing novel therapeutic strategies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[(Z)-1-(4-nitrophenyl)ethylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c1-10(11-2-4-13(5-3-11)18(20)21)16-17-14(19)12-6-8-15-9-7-12/h2-9H,1H3,(H,17,19)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHZAWSWTRADET-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=NC=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=NC=C1)/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(1-(4-nitrophenyl)ethylidene)isonicotinohydrazide typically involves the condensation reaction between 4-nitroacetophenone and isonicotinohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for (Z)-N’-(1-(4-nitrophenyl)ethylidene)isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Condensation Reactions

The compound serves as a key intermediate in Schiff base formation. Its synthesis involves condensation between isonicotinohydrazide and 4-nitroacetophenone under acidic ethanol reflux (60–80°C, 4–6 hours) . This reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of 4-nitroacetophenone, followed by dehydration to form the hydrazone bond.

Reaction Conditions Table

Reactant 1Reactant 2Catalyst/SolventTemperature (°C)Time (hr)Yield (%)
Isonicotinohydrazide4-NitroacetophenoneEthanol + AcOH60–804–675–85

Cyclization Reactions

The hydrazone undergoes cyclization under Vilsmeier-Haack conditions (POCl₃/DMF) to form pyrazole-4-carbaldehyde derivatives. Microwave irradiation (3–5 minutes) significantly accelerates this reaction compared to conventional heating :

text
(Z)-N'-(1-(4-nitrophenyl)ethylidene)isonicotinohydrazide → 1-Isonicotinoyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

This transformation is critical for synthesizing bioactive heterocycles .

Hydrolysis Reactions

The hydrazone bond hydrolyzes under strong acidic (HCl, H₂SO₄) or basic (NaOH) conditions, regenerating isonicotinohydrazide and 4-nitroacetophenone. Hydrolysis kinetics follow pseudo-first-order behavior, with half-lives:

  • 6.2 hours (1M HCl, 25°C)

  • 9.8 hours (1M NaOH, 25°C)

Redox Reactions

The nitro group (-NO₂) undergoes reduction to amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C, ethanol, 50°C). This reaction modifies electronic properties for structure-activity studies:
-NO2H2/Pd-C-NH2\text{-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{-NH}_2

1,3-Dipolar Cycloaddition

The compound participates in cycloaddition reactions with dipolarophiles like alkenes/alkynes to form pyrazoline or pyrazole derivatives. For example:
Hydrazone + Dipolarophile1,3,5-Trisubstituted Pyrazoline\text{Hydrazone + Dipolarophile} \rightarrow \text{1,3,5-Trisubstituted Pyrazoline}
This reactivity is exploited to synthesize antimicrobial agents .

Complexation with Metal Ions

The hydrazone acts as a bidentate ligand, coordinating transition metals (Cu²⁺, Fe³⁺) via pyridyl nitrogen and hydrazone oxygen. Stability constants (log K) for complexes:

Metal Ionlog K (25°C)Application
Cu²⁺8.3Catalytic oxidation reactions
Fe³⁺7.8Magnetic materials synthesis

Photochemical Reactions

UV irradiation (254 nm) induces E→Z isomerization via π-bond rotation. Quantum yield studies reveal:

  • Φ(E→Z) = 0.18 ± 0.02

  • Φ(Z→E) = 0.12 ± 0.01

Analytical Monitoring
Reaction progress is tracked using:

  • TLC : Rf = 0.42 (ethyl acetate/hexane 3:7)

  • HPLC : Retention time = 8.9 min (C18 column, 70% MeOH)

This compound’s versatile reactivity enables applications in medicinal chemistry, material science, and catalysis. Further studies should explore its potential in click chemistry and organocatalysis .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Hydrazone derivatives, including (Z)-N'-(1-(4-nitrophenyl)ethylidene)isonicotinohydrazide, have shown promising antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain hydrazone derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli effectively .

Anticancer Potential
The compound's structure allows it to interact with biological targets associated with cancer cell proliferation. Preliminary studies suggest that hydrazones can act as inhibitors of key enzymes involved in cancer progression, making them potential candidates for anticancer drug development . Specifically, derivatives of isonicotinohydrazide have been explored for their ability to induce apoptosis in cancer cells.

Anti-inflammatory Properties
Hydrazone derivatives are also being investigated for their anti-inflammatory effects. Some studies indicate that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Analytical Chemistry Applications

Analytical Reagents
Hydrazones are utilized as analytical reagents due to their ability to form stable complexes with metal ions. This property is exploited in various analytical techniques such as spectrophotometry and chromatography. For example, this compound may be used in the detection and quantification of metal ions in environmental samples .

Chromatographic Applications
The compound's unique structure allows it to be employed in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. Its ability to form derivatives with different analytes enhances its utility in analytical applications.

Material Science Applications

Polymer Chemistry
Hydrazone derivatives are being explored for their potential use in polymer chemistry. Their ability to undergo reversible reactions makes them suitable for developing smart materials that respond to environmental stimuli . This could lead to advancements in fields such as drug delivery systems and responsive coatings.

Case Study 1: Antimicrobial Testing

A study conducted on a series of hydrazone derivatives, including this compound, evaluated their antimicrobial efficacy against various bacterial strains. The results indicated that several derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies assessing the anticancer effects of hydrazone derivatives showed that they could induce apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and the modulation of cell cycle regulators, suggesting a pathway for further development into therapeutic agents against cancer .

Data Tables

Application Area Activity/Effect Reference
AntimicrobialEffective against S. aureus
AnticancerInduces apoptosis
Anti-inflammatoryInhibits cytokines
Analytical reagentForms stable metal complexes

Mechanism of Action

The mechanism of action of (Z)-N’-(1-(4-nitrophenyl)ethylidene)isonicotinohydrazide involves its interaction with biological targets, such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The isonicotinohydrazide moiety can inhibit the synthesis of mycolic acids in bacterial cell walls, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Isonicotinohydrazide derivatives vary in substituents on the arylidene moiety, which critically modulate their chemical and biological activities. Key structural analogues include:

Compound Name Substituent Key Features Applications Reference
MAPEI 4-(Dimethylamino)phenyl Electron-donating dimethylamino group; E-configuration Corrosion inhibition (90% efficiency at 5×10⁻³ M)
OHEI 2-Oxoindenyl Planar conjugated system; Z-configuration Corrosion inhibition (91% efficiency at 5×10⁻³ M)
1B 4-Methoxyphenyl Electron-donating methoxy group; Z-configuration Antimicrobial (synthesized but activity not reported)
HAPI 2-Hydroxyphenyl Chelating hydroxyl group; E-configuration Prochelator (BHAPI) for oxidative stress protection
3j 4-Fluorophenyl-pyrazoline Fluorine-enhanced lipophilicity Inhibits ecto-5'-nucleotidase (h-e5’NT)
  • Stereochemistry : Z-configuration in Compound 1A and OHEI may influence molecular packing and surface adsorption, whereas E-isomers (e.g., MAPEI) exhibit distinct dipole orientations affecting interaction with substrates .

Corrosion Inhibition Performance

Their adsorption follows the Langmuir model, indicating monolayer formation on steel surfaces . Comparatively, the nitro group in Compound 1A may enhance adsorption via π-backbonding with iron d-orbitals, though its bulkier structure could reduce coverage efficiency relative to MAPEI .

Computational and Spectral Studies

  • DFT Analysis : MAPEI and OHEI show high HOMO densities on hydrazone and aromatic regions, facilitating charge transfer to iron surfaces. Compound 1A’s nitro group likely localizes LUMO on the nitrophenyl ring, enhancing electron acceptance .
  • Photoluminescence : Schiff bases with hydroxyl groups (e.g., HpEH) form luminescent Tb³⁺ complexes (λₑₘ = 545 nm), whereas nitro-substituted derivatives like Compound 1A may quench fluorescence due to intramolecular charge transfer .

Biological Activity

(Z)-N'-(1-(4-nitrophenyl)ethylidene)isonicotinohydrazide is a compound derived from isonicotinic acid hydrazide, noted for its diverse biological activities. This article explores its synthesis, biological activity, and potential applications, drawing on various studies and findings.

Synthesis and Structural Characteristics

The compound is synthesized through the condensation reaction of isonicotinic acid hydrazide with 4-nitroacetophenone. The resulting hydrazone structure contributes to its biological properties, particularly in antimicrobial and antifungal activities. The molecular formula is C14H13N3O3C_{14}H_{13}N_3O_3 with a molecular weight of 273.27 g/mol.

Antifungal Activity

Research has demonstrated that derivatives of isonicotinic acid hydrazide exhibit significant antifungal properties. For instance, studies have shown that related compounds can inhibit the growth of Histoplasma capsulatum, a dimorphic fungus responsible for histoplasmosis. The minimum inhibitory concentration (MIC) values for these compounds indicate their effectiveness against both yeast and filamentous forms of the fungus:

CompoundMIC Range (μg/ml)Target Organism
This compound7.8 - 250H. capsulatum
N'-(1-phenylethylidene)isonicotinohydrazide7.8 - 250H. capsulatum

The compound's mechanism involves disrupting ergosterol synthesis and altering membrane integrity in fungal cells, leading to increased permeability and cell death .

Antibacterial Activity

In addition to antifungal properties, this compound has shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria. Studies utilizing the disc diffusion method revealed significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli:

BacteriaActivity Observed
Staphylococcus aureusHigh inhibition
Escherichia coliModerate inhibition

The compound's nitro group is crucial for its antibacterial action, likely through the generation of reactive nitrogen species that damage bacterial DNA .

Study on Antifungal Efficacy

A study published in the journal "Antimicrobial Agents and Chemotherapy" evaluated the antifungal activity of various isoniazid derivatives, including this compound. The results indicated that the compound effectively reduced fungal viability in both planktonic and biofilm states, suggesting its potential as a therapeutic agent against resistant fungal infections .

Antibacterial Mechanism Investigation

Another investigation focused on the antibacterial mechanisms of nitro-containing hydrazones. The study found that these compounds could induce oxidative stress in bacterial cells, leading to DNA damage and cell death. The presence of the nitro group was essential for this activity, highlighting the importance of structural modifications in enhancing biological efficacy .

Q & A

Q. What are the optimal synthetic routes for (Z)-N'-(1-(4-nitrophenyl)ethylidene)isonicotinohydrazide, and how can purity be validated?

The compound is synthesized via condensation of isonicotinohydrazide with 4-nitroacetophenone under reflux in ethanol. Key steps include stoichiometric control (1:1 molar ratio) and purification via recrystallization from ethanol. Purity is validated using IR spectroscopy (C=O stretch at ~1657 cm⁻¹, C=N at ~1590 cm⁻¹) and ¹H NMR (distinct pyridyl proton signals at δ 9.06 ppm and nitroaryl protons at δ 8.24 ppm) . For scalable synthesis, multicomponent cascade reactions (e.g., combining cyanoacetohydrazide, 4-nitroacetophenone, and diamines) in water-ethanol mixtures offer efficient yields .

Q. Which spectroscopic techniques are critical for characterizing its metal-binding behavior?

UV-Vis spectrophotometry monitors ligand-to-metal charge transfer (LMCT) bands in ethanol solutions (e.g., shifts near 285–330 nm for Ln³⁺ complexes) . IR spectroscopy identifies coordination via hydrazone C=O and C=N groups, with shifts upon metal binding. Fluorescence spectroscopy (e.g., Tb³⁺ complexes) reveals enhanced emission in solid-state vs. solution, indicating solvent-dependent luminescence quenching .

Q. How does the compound act as a ligand in transition metal complexes?

It binds metals tridentate via the hydrazone O, imine N, and pyridyl N atoms. For example, Pb(II) forms a 1:1 complex with a distorted pentagonal-bipyramidal geometry, confirmed by X-ray crystallography . Stability constants (logβ) for Ln³⁺ complexes follow the trend Pr < Nd < Gd < Tb < Ho, determined via potentiometric titration in ethanol-water systems .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for metal complexes be resolved?

Discrepancies in fluorescence intensity (e.g., Tb³⁺ complexes in solution vs. solid state) arise from solvent-induced quenching and aggregation effects. Time-resolved luminescence studies (e.g., delayed emission at 0.01 ms) differentiate ligand-centered vs. metal-centered transitions . For conflicting UV-Vis results, pH-controlled experiments (pH 2.8–10) identify protonation-dependent binding modes .

Q. What computational methods validate its corrosion inhibition mechanisms?

Density Functional Theory (DFT) calculates adsorption energies on iron surfaces, revealing stronger binding of the (Z)-isomer via the nitro and pyridyl groups. Self-consistent-charge DFT tight-binding (SCC-DFTB) simulations correlate molecular geometry (planarity) with inhibition efficiency in acidic media . Electrochemical impedance spectroscopy (EIS) and polarization curves experimentally validate these models .

Q. What challenges arise in crystallographic refinement of its metal complexes?

Lead(II) complexes exhibit stereochemically active lone pairs, complicating electron density modeling. SHELXL refinement (using anisotropic displacement parameters) resolves Pb⋯N tetrel bonds and hydrogen-bonded networks. Disorder in perchlorate counterions requires restraints on thermal parameters . High-resolution data (>0.8 Å) are critical for accurate refinement of metal-ligand bond lengths .

Q. How do solvent and pH influence its coordination thermodynamics?

In ethanol-water systems, ΔG° values (−15 to −25 kJ/mol) confirm spontaneous complexation, while negative ΔH° (−30 to −50 kJ/mol) and ΔS° (−80 to −120 J/mol·K) indicate enthalpy-driven, entropy-opposed binding. Solvent polarity stabilizes charged intermediates (e.g., [Ln(HpEH)(H₂O)₃]²⁺), while low pH (<3) promotes protonation of the hydrazone O, reducing coordination capacity .

Methodological Tables

Q. Table 1: Key Spectroscopic Signatures of (Z)-Isomer

TechniqueObservationSignificanceReference
IR1657 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)Confirms hydrazone and pyridyl groups
¹H NMRδ 9.06 (pyridyl H), δ 8.24 (Ar-NO₂)Validates aromatic substitution
UV-Visλmax = 285–330 nm (LMCT bands)Indicates metal-ligand charge transfer

Q. Table 2: Stability Constants (logβ) for Ln³⁺ Complexes

Metal Ionlogβ (1:1)logβ (1:2)logβ (1:3)
Pr³⁺4.27.810.5
Tb³⁺5.19.312.7
Ho³⁺5.69.913.4
Data from potentiometric titrations at 25°C in 50% ethanol

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